molecular formula C9H8Cl2N2O B610522 (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine

Cat. No.: B610522
M. Wt: 231.08 g/mol
InChI Key: HGGPGNSCBBAGJN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO5203648 is a selective partial agonist of the trace amine-associated receptor 1 (TAAR1).

Scientific Research Applications

RO5203648 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the function of trace amine-associated receptor 1 and its role in modulating neurotransmitter systems.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a modulator of various biological processes.

    Medicine: Explored for its potential therapeutic applications in treating neuropsychiatric disorders, such as addiction and depression.

    Industry: Utilized in the development of new pharmacological agents targeting trace amine-associated receptor 1 .

Mechanism of Action

Target of Action

The primary target of RO5203648 HCl is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain . It has been identified as a promising target for medication development in addiction due to its ability to regulate dopamine transmission .

Mode of Action

RO5203648 HCl acts as a partial agonist of TAAR1 This partial activation can modulate the receptor’s activity, influencing the transmission of dopamine and other neurotransmitters .

Biochemical Pathways

The activation of TAAR1 by RO5203648 HCl affects the dopaminergic and serotonergic pathways in the brain . Specifically, it has been shown to increase the firing frequency of dopaminergic and serotonergic neurons in the ventral tegmental area and the dorsal raphe nucleus, respectively . This modulation of neurotransmitter activity can have downstream effects on various physiological, behavioral, and cognitive neuropsychiatric dimensions .

Pharmacokinetics

It has been noted that the compound hasfavorable pharmacokinetic properties . This suggests that it is well-absorbed and distributed within the body, metabolized effectively, and excreted in a manner that allows for a desirable duration of action.

Result of Action

The activation of TAAR1 by RO5203648 HCl can lead to a variety of molecular and cellular effects. For instance, it has been shown to prevent cocaine-induced dopamine overflow in the nucleus accumbens, suggesting that it can attenuate the stimulating effects of cocaine . Moreover, it has demonstrated clear antipsychotic- and antidepressant-like activities, as well as potential anxiolytic-like properties .

Biochemical Analysis

Biochemical Properties

RO5203648 HCl interacts with TAAR1, a G protein-coupled receptor in the brain . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist would . This interaction with TAAR1 is believed to modulate the function of monoaminergic neurons, which are involved in the regulation of various physiological functions and behaviors .

Cellular Effects

In the central nervous system, RO5203648 HCl influences cell function by modulating the activity of dopaminergic and serotonergic neurons . It has been shown to increase the firing frequency of these neurons in the ventral tegmental area and the dorsal raphe nucleus, respectively . This modulation of neuronal activity can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of RO5203648 HCl involves its binding to TAAR1 and the subsequent modulation of monoaminergic neurotransmission . As a partial agonist of TAAR1, RO5203648 HCl can activate this receptor, leading to changes in intracellular signaling pathways . This can result in alterations in gene expression and changes in the function of neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RO5203648 HCl have been observed to change over time . Initially, it has been reported to attenuate the hyperactivity induced by methamphetamine (METH), a psychostimulant drug . With chronic exposure and withdrawal, RO5203648 HCl was found to prevent the development of METH sensitization .

Dosage Effects in Animal Models

In animal models, the effects of RO5203648 HCl have been shown to vary with different dosages . At doses that effectively suppressed cocaine seeking behavior, RO5203648 HCl did not alter responding maintained by a natural reward . At higher doses, it was found to inhibit cocaine-primed reinstatement of cocaine seeking, suggesting a potential for use in the treatment of cocaine addiction .

Metabolic Pathways

Given its role as a modulator of monoaminergic neurotransmission, it is likely that it interacts with enzymes and cofactors involved in the synthesis, release, and degradation of monoamines .

Transport and Distribution

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can be distributed throughout the brain and can interact with its target receptor, TAAR1, in various brain regions .

Subcellular Localization

Given its target receptor, TAAR1, is a G protein-coupled receptor located in the cell membrane, it is likely that RO5203648 HCl interacts with TAAR1 at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO5203648 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to yield the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of RO5203648 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. Quality control measures are implemented at various stages of production to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

RO5203648 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of RO5203648, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

RO5203648 is compared with other similar compounds, such as:

The uniqueness of RO5203648 lies in its selective partial agonism, which allows for a more controlled modulation of trace amine-associated receptor 1 activity compared to full agonists. This property makes it a valuable tool for studying the nuanced roles of trace amine-associated receptor 1 in various physiological and behavioral processes .

Properties

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-3,8H,4H2,(H2,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGPGNSCBBAGJN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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